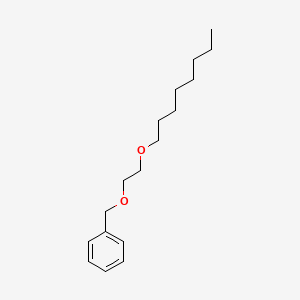

(2-Octyloxy-ethoxymethyl)-benzene

Description

"(2-Octyloxy-ethoxymethyl)-benzene" is a benzene derivative featuring a branched ether substituent. Its structure consists of a benzene ring bonded to a methoxy group (-OCH2-) linked to an ethoxy chain (-CH2CH2O-) and terminated by an octyl group (C8H17). The molecular formula is C17H28O2, and its systematic IUPAC name is [(2-octyloxyethoxy)methyl]benzene. This compound is typically synthesized via Williamson ether synthesis or nucleophilic substitution reactions, leveraging benzyl halides and alkoxide precursors.

Properties

CAS No. |

93541-24-3 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2-octoxyethoxymethylbenzene |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-10-13-18-14-15-19-16-17-11-8-7-9-12-17/h7-9,11-12H,2-6,10,13-16H2,1H3 |

InChI Key |

XVKOWRUSWRBYGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production of (2-Octyloxy-ethoxymethyl)-benzene may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Octyloxy-ethoxymethyl)-benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(2-Octyloxy-ethoxymethyl)-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2-Octyloxy-ethoxymethyl)-benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct experimental data on "(2-Octyloxy-ethoxymethyl)-benzene" in the provided literature, comparisons are drawn to structurally analogous benzene derivatives with alkoxy or ether-containing substituents. Below is a comparative analysis based on substituent effects and general chemical principles:

Table 1: Comparison of Alkoxy-Substituted Benzene Derivatives

Key Findings :

Chain Length and Hydrophobicity :

- The octyl chain in "this compound" increases hydrophobicity compared to shorter-chain analogs like "(2-Ethoxy-ethoxymethyl)-benzene". This property aligns with trends observed in p-Octyloxybenzene, which is utilized in liquid crystals for its thermal stability .

Similar ethoxy-containing compounds, such as 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, demonstrate solubility in polar aprotic solvents like DMSO .

Functional Group Impact :

- Compounds with carboxylic acid or amide groups (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) exhibit higher crystallinity and coordination capabilities, unlike "this compound", which lacks such functional groups .

Applications: While p-Octyloxybenzene derivatives are well-documented in liquid crystal displays, "this compound" may find niche roles in specialty surfactants or as a monomer in polyether syntheses.

Limitations of Available Evidence

The comparison above relies on extrapolation from structurally related compounds and general organic chemistry principles. Experimental validation of properties and applications remains necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.